molecular formula C19H21FN2O B1327357 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-33-0

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327357
M. Wt: 312.4 g/mol
InChI Key: PSYDDKNLNNDABG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that may be applicable to the synthesis of 2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone. For instance, the synthesis of benzoxazole derivatives as mentioned in the first paper involves a two-step procedure starting from benzazoles . Similarly, the synthesis of benzoxazinones described in the second paper involves cyclization of hydrazones followed

Scientific Research Applications

1. Anti-Cancer Potential

Benzophenone analogs, including those with fluoro groups, have shown promise in cancer research, particularly for their anti-angiogenic and tumor inhibition properties. These compounds have been found to be cytotoxic against cancer cell lines such as A549, HeLa, and MCF-7. They work by arresting the cell cycle at the G2/M phase and inducing apoptosis through caspase-activated DNase-mediated pathways (Mohammed & Khanum, 2018).

2. Development of Proton Exchange Membranes

Fluorinated benzophenones have been utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These polymers, created through nickel-catalyzed coupling polymerization, are valuable for their high thermal stability and potential in fuel cell technology (Ghassemi & Mcgrath, 2004).

3. Comparative Imaging in Medical Diagnostics

Benzophenone-based labeling compounds, including those with fluorine-18, have been synthesized for use in comparative imaging studies using PET and SPECT. These compounds can be tagged to biomolecules, providing a structural advantage for medical imaging applications (Li et al., 2003).

4. Organic Synthesis and Chemical Reactions

Fluorinated benzophenones are also important in various organic synthesis processes. For example, they have been used in the synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds, offering insights into the structure-activity relationships of these molecules (Esteruelas et al., 2003).

5. Photosensitizing Properties

Certain benzophenone derivatives, including those with fluoro groups, exhibit photosensitizing properties. These compounds can absorb UV radiation and are studied for their potential applications in phototoxicity and phototherapy (Placzek et al., 2013).

6. Potential in Alzheimer's Disease Treatment

Fluorinated benzophenone derivatives have been explored for their potential in treating Alzheimer's disease. These compounds target β-secretase and acetylcholinesterase, which are important in the disease's pathology, and also counteract intracellular ROS formation (Belluti et al., 2014).

properties

IUPAC Name

(2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-2-3-7-16(15)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYDDKNLNNDABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643886
Record name (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-33-0
Record name Methanone, (2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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